molecular formula C19H14ClIN2O3 B5558279 2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide

2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide

Cat. No. B5558279
M. Wt: 480.7 g/mol
InChI Key: TYQZEJFBSMDALE-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and spectroscopic characterization of a related organic hydrazide derivative, demonstrating its potential for crystallography and molecular structure analysis. This compound exhibits third-order nonlinear optical properties, suggesting applications in photonics and optical limiting due to reverse saturable absorption (RSA) mechanisms (H. Purandara et al., 2019).

Antimicrobial Activities

  • Another research elaborated on the synthesis and antimicrobial activities of biheterocyclic compounds containing hydrazide moieties, indicating that such structures can serve as bases for developing new antimicrobial agents. The study highlights the potential of these compounds against various microorganisms, showcasing their relevance in addressing antibiotic resistance (A. Demirbaş et al., 2010).

Antimycobacterial and Antioxidant Agents

  • Further investigations into the synthesis of novel heterocyclic compounds derived from similar hydrazides have been conducted, exploring their lipase and α-glucosidase inhibition. This research indicates the potential therapeutic applications of these compounds in treating diseases related to enzyme malfunction or overactivity (O. Bekircan et al., 2015).

Nonlinear Optical Properties

  • Studies on hydrazones related to the chemical structure have examined their nonlinear optical properties. These properties are crucial for the development of optical devices like limiters and switches, which are essential for various technological applications (K. Naseema et al., 2010).

Synthesis and Reactions

  • Research on the synthesis and reactions of some new pyridine carbonitrile derivatives, showcasing their antimicrobial and antioxidant capabilities, emphasizes the versatility of hydrazide-based compounds in pharmaceutical chemistry (H. H. et al., 2015).

Safety and Hazards

This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and any safety precautions that should be taken when handling it .

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClIN2O3/c20-16-3-1-2-4-18(16)25-12-19(24)23-22-11-15-9-10-17(26-15)13-5-7-14(21)8-6-13/h1-11H,12H2,(H,23,24)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQZEJFBSMDALE-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.